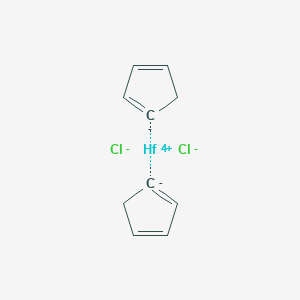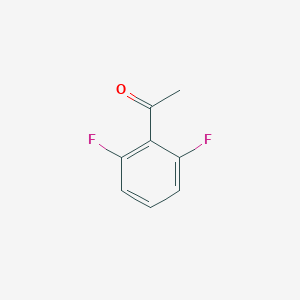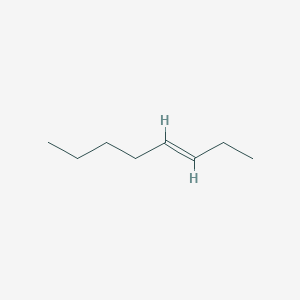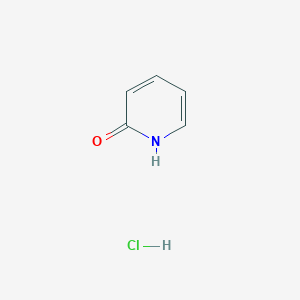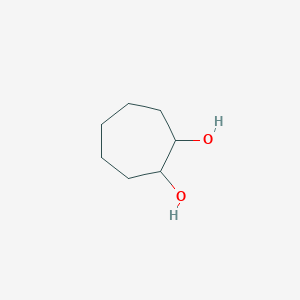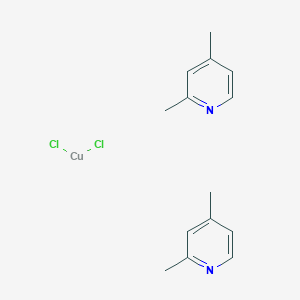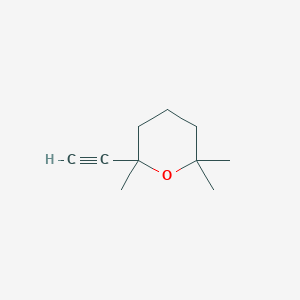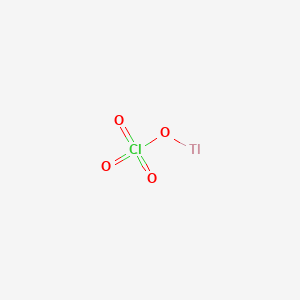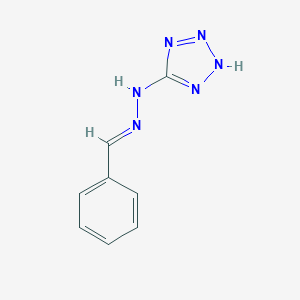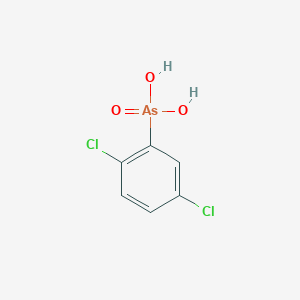
(2,5-dichlorophenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dichlorophenyl)arsonic acid is an organoarsenic compound characterized by the presence of two chlorine atoms and an arsonic acid group attached to a benzene ring
Méthodes De Préparation
The synthesis of benzenearsonic acid, 2,5-dichloro- typically involves the reaction of 2,5-dichlorobenzoic acid with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
(2,5-dichlorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to an arsine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2,5-dichlorophenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzenearsonic acid, 2,5-dichloro- involves its interaction with cellular components, leading to the disruption of metabolic pathways. The arsonic acid group can interact with thiol groups in proteins, inhibiting their function. This interaction can affect various molecular targets and pathways, including those involved in cell growth and proliferation.
Comparaison Avec Des Composés Similaires
(2,5-dichlorophenyl)arsonic acid can be compared with other similar compounds, such as:
2,4-Dichlorobenzoic acid: Similar in structure but lacks the arsonic acid group.
2,5-Dichlorobenzene: Lacks both the arsonic acid group and the carboxylic acid group.
2,5-Dichlorophenol: Contains hydroxyl groups instead of the arsonic acid group. The uniqueness of benzenearsonic acid, 2,5-dichloro- lies in its combination of chlorine and arsonic acid groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
15075-46-4 |
|---|---|
Formule moléculaire |
C6H5AsCl2O3 |
Poids moléculaire |
270.93 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsCl2O3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H,(H2,10,11,12) |
Clé InChI |
GQXPKFSKSNZFDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Key on ui other cas no. |
15075-46-4 |
Synonymes |
2,5-Dichlorophenylarsonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
